molecular formula C23H17F2NO4S B3010041 N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine CAS No. 1321974-13-3

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine

Cat. No. B3010041
CAS RN: 1321974-13-3
M. Wt: 441.45
InChI Key: PIFBFJFMHJQSDE-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as DMMS, is a synthetic compound with potential applications in scientific research. DMMS belongs to the class of chromen-2-imine derivatives, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine involves its interaction with cellular proteins and enzymes. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to induce the activation of caspases, which are enzymes that play a key role in the initiation of apoptosis.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of CK2. In vivo studies have shown that N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine can inhibit the growth of tumors in animal models of cancer. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have potent anti-cancer properties and can be used to study the signaling pathways involved in cancer cell proliferation and survival. However, N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetic properties have not been fully characterized. Further research is needed to determine the optimal dosage and administration route for N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. One area of interest is the development of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the investigation of the pharmacokinetics and toxicity of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine in animal models. Additionally, N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine could be studied in combination with other anti-cancer agents to determine its potential as a combination therapy. Finally, N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine could be studied for its potential applications in other diseases, such as inflammatory diseases, where its anti-inflammatory properties may be beneficial.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been reported in the literature by several research groups. One of the most common methods involves the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine with 3,4-difluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the imine nitrogen with the aniline nitrogen, followed by elimination of the leaving group to form N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine.

Scientific Research Applications

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential applications in scientific research, particularly in the field of cancer biology. Chromen-2-imine derivatives have been shown to possess anti-cancer properties by inhibiting various signaling pathways involved in cancer cell proliferation and survival. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been reported to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and promotes tumor growth and metastasis. N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-16-8-11-18(24)19(25)13-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFBFJFMHJQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.